molecular formula C11H10N2O2 B2507252 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 72899-94-6

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2507252
CAS No.: 72899-94-6
M. Wt: 202.213
InChI Key: MJTSOUSVHDKPCQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 5-methyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield 4-(5-carboxy-1H-pyrazol-1-yl)benzoic acid.

Scientific Research Applications

4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the 5-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-(5-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-7-12-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTSOUSVHDKPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72899-94-6
Record name 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid
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